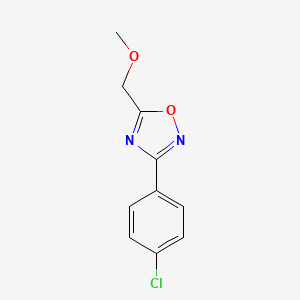
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CMO) is a heterocyclic compound that has attracted significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. CMO is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial activity. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the exploration of this compound's antimicrobial properties and its potential use as an alternative to traditional antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with paraformaldehyde and acetic anhydride in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to form this compound. The yield of this compound can be improved by using a higher temperature and longer reaction time.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, this compound has been evaluated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. In addition, this compound has been evaluated for its antimicrobial properties and has shown activity against various bacterial strains.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-9-12-10(13-15-9)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCKIZLLGAFRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
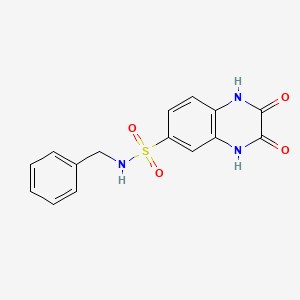



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
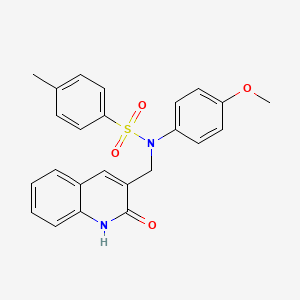
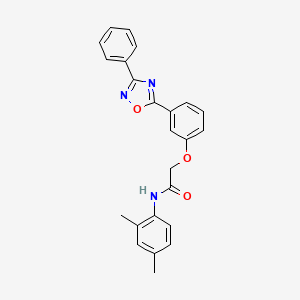
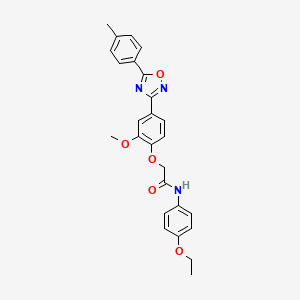
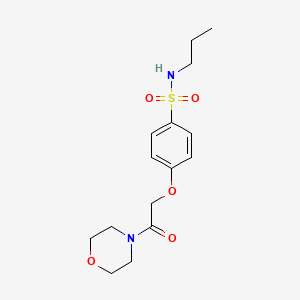

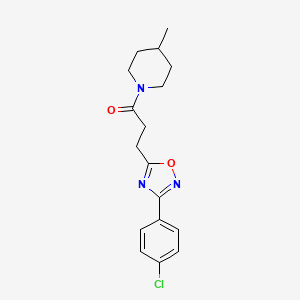
![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)

![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
